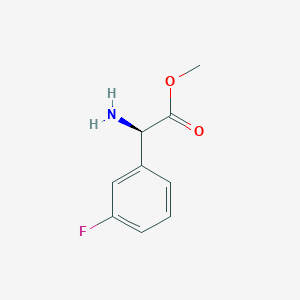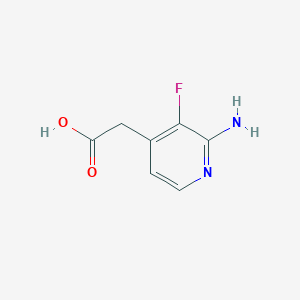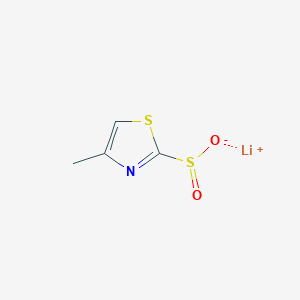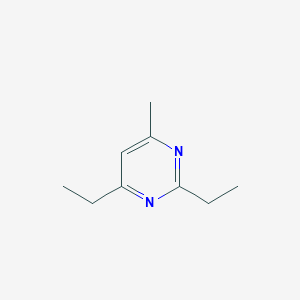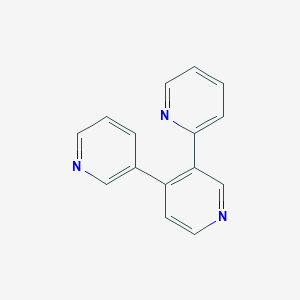
3-pyridin-2-yl-4-pyridin-3-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-pyridin-2-yl-4-pyridin-3-ylpyridine is a heterocyclic compound that features three pyridine rings. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The presence of multiple pyridine rings in a single molecule can impart unique chemical and physical properties, making such compounds of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-2-yl-4-pyridin-3-ylpyridine can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling reaction can be employed to couple different pyridine derivatives. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are commonly used to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-pyridin-2-yl-4-pyridin-3-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
3-pyridin-2-yl-4-pyridin-3-ylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mécanisme D'action
The mechanism of action of 3-pyridin-2-yl-4-pyridin-3-ylpyridine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s multiple pyridine rings can facilitate interactions with various biomolecules through hydrogen bonding, π-π stacking, and coordination with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
3-(Pyridin-2-yl)triimidazotriazine: Known for its unique photophysical properties, including room temperature phosphorescence.
N-(Pyridin-2-yl)amides: Compounds with significant medicinal applications, including anti-inflammatory and anti-cancer properties.
Uniqueness
3-pyridin-2-yl-4-pyridin-3-ylpyridine is unique due to its three pyridine rings, which can impart distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C15H11N3 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
3-pyridin-2-yl-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-2-8-18-15(5-1)14-11-17-9-6-13(14)12-4-3-7-16-10-12/h1-11H |
Clé InChI |
XTLUVIORNRMPNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=C(C=CN=C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


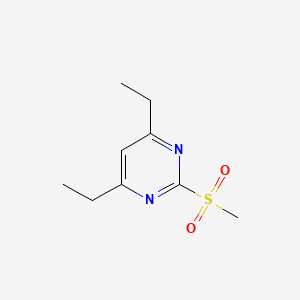
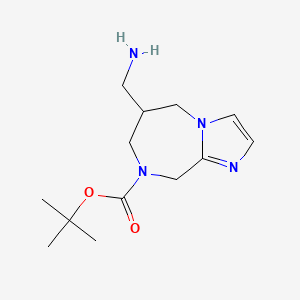

![4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde](/img/structure/B13108850.png)
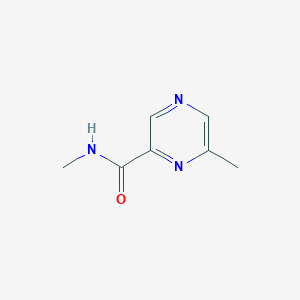
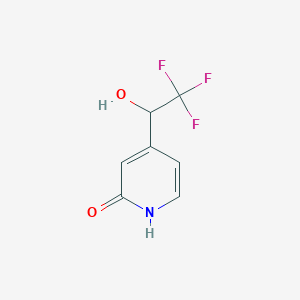
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13108864.png)

